

A comparative analysis of the atmospheric aging of Terpenylic acid and pinonic acid

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Compound of Interest

Compound Name: Terpenylic acid

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Atmospheric Degradation of Terpenylic and Pinonic Acids: A Comparative Analysis

A detailed examination of the atmospheric aging processes of **terpenylic acid** and pinonic acid reveals distinct differences in their reaction kinetics, product formation, and contribution to secondary organic aerosol (SOA) formation. While both are significant products of monoterpene oxidation, their subsequent atmospheric fates diverge, influencing the chemical composition and properties of atmospheric aerosols.

Terpenylic acid and pinonic acid are key intermediates in the atmospheric oxidation of α -pinene and β -pinene, two of the most abundant biogenic volatile organic compounds. Their atmospheric aging, primarily initiated by hydroxyl (OH) radicals, plays a crucial role in the formation and evolution of SOA, which has significant impacts on air quality and climate. This guide provides a comparative analysis of the atmospheric aging of these two important organic acids, supported by experimental data.

Reaction Kinetics with OH Radicals

The rate at which **terpenylic acid** and pinonic acid react with OH radicals is a critical factor determining their atmospheric lifetimes and their potential to form SOA. Experimental studies have shown that pinonic acid reacts more rapidly with OH radicals than **terpenylic acid** in the aqueous phase.

Compound	Phase	OH Radical Reaction Rate Constant	Atmospheric Lifetime
Pinonic Acid	Gas	$(0.1 - 4.1) \times 10^{-12} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ [1]	~2.1 - 3.3 days[1]
Aqueous		$(3.0 - 3.6) \times 10^9 \text{ M}^{-1} \text{ s}^{-1}$	-
Terpenylic Acid	Aqueous	~10 times slower than pinonic acid[2]	-

Note: The atmospheric lifetime of pinonic acid is calculated based on a typical atmospheric OH concentration of $2 \times 10^6 \text{ molecules cm}^{-3}$.

The slower reaction rate of **terpenylic acid** in the aqueous phase suggests it may persist longer in atmospheric waters, such as cloud and fog droplets, compared to pinonic acid. This has implications for its potential for long-range transport and its contribution to aqueous-phase SOA formation.

Atmospheric Aging Pathways and Products

The oxidation of **terpenylic acid** and pinonic acid by OH radicals leads to a variety of functionalized products, contributing to the complexity of SOA.

Pinonic Acid Aging: The atmospheric aging of pinonic acid is a well-established source of 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), a key tracer for aged biogenic SOA.[1] The formation of MBTCA proceeds through the gas-phase oxidation of pinonic acid.

Terpenylic Acid Aging: The atmospheric aging of **terpenylic acid** is characterized by its role as a precursor for dimers and higher molecular weight compounds in SOA.[3][4][5] Further oxidation of **terpenylic acid** can lead to the formation of 2-hydroxy**terpenylic acid**, which is an abundant SOA tracer found in ambient fine aerosol.[3][6]

The distinct product distributions from the aging of these two acids contribute differently to the chemical composition and physical properties of SOA. The formation of dimers and higher-

molecular-weight compounds from **terpenylic acid** can significantly increase the mass and reduce the volatility of SOA particles.

Secondary Organic Aerosol (SOA) Formation

Both **terpenylic acid** and pinonic acid are important contributors to SOA formation. However, their efficiencies and the mechanisms through which they contribute differ.

Pinonic Acid SOA Yield: The aqueous phase OH oxidation of pinonic acid has been shown to have a high SOA yield, ranging from 40% to 60%.

Terpenylic Acid and New Particle Formation: While a specific SOA yield for the direct oxidation of **terpenylic acid** has not been quantified, its crucial role in the formation of dimers and its involvement in new particle formation events above forests strongly indicate a high potential for SOA formation.^{[3][6]} The ability of **terpenylic acid** to form stable dimers through hydrogen bonding is a key factor in its contribution to the initial stages of particle formation and growth.^{[3][6]}

Experimental Protocols

The findings presented in this guide are based on data from various experimental techniques designed to simulate and study atmospheric processes. Key experimental methodologies include:

Smog Chamber Experiments

Atmospheric simulation chambers, often referred to as smog chambers, are large, controlled environments used to study the formation and aging of SOA. For a typical α -pinene ozonolysis experiment to study the aging of its oxidation products:

- **Chamber Preparation:** The Teflon chamber (e.g., 10 m³) is flushed with purified air for several hours to ensure low background particle and gas concentrations.
- **Seed Aerosol Injection:** Neutral or acidic seed aerosols (e.g., ammonium sulfate) are introduced into the chamber to provide a surface for condensable vapors to partition to.
- **Reactant Injection:** A known concentration of α -pinene (e.g., ~100 ppbv) is injected into the chamber, followed by the introduction of ozone (O₃) to initiate oxidation.

- **Aging Process:** After the initial SOA formation, additional oxidants like OH radicals (generated from the photolysis of H_2O_2 or HONO) or NO_3 radicals (from the thermal decomposition of N_2O_5) are introduced to simulate atmospheric aging over extended periods (e.g., up to 36 hours).[7]
- **Instrumentation:** A suite of instruments is used to monitor the evolution of the gas and particle phases, including a Scanning Mobility Particle Sizer (SMPS) for particle size distribution, an Aerosol Mass Spectrometer (AMS) for particle chemical composition, and various mass spectrometers (e.g., PTR-MS, CIMS) for gas-phase species.

Flow Tube Reactors

Flow tube reactors are used to study the kinetics of specific gas-phase or heterogeneous reactions under well-controlled conditions. For studying the heterogeneous kinetics of an organic acid with OH radicals:

- **Coating:** A thin film of the organic acid (e.g., pinonic acid) is coated onto the inner surface of a glass flow tube.
- **OH Generation:** OH radicals are generated, for example, by the photolysis of ozone in the presence of water vapor or by the reaction of H atoms with NO_2 .
- **Reaction:** A carrier gas containing a known concentration of OH radicals is passed through the coated flow tube.
- **Detection:** The decay of the organic acid is monitored over time using techniques such as mass spectrometry to determine the reaction rate constant.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

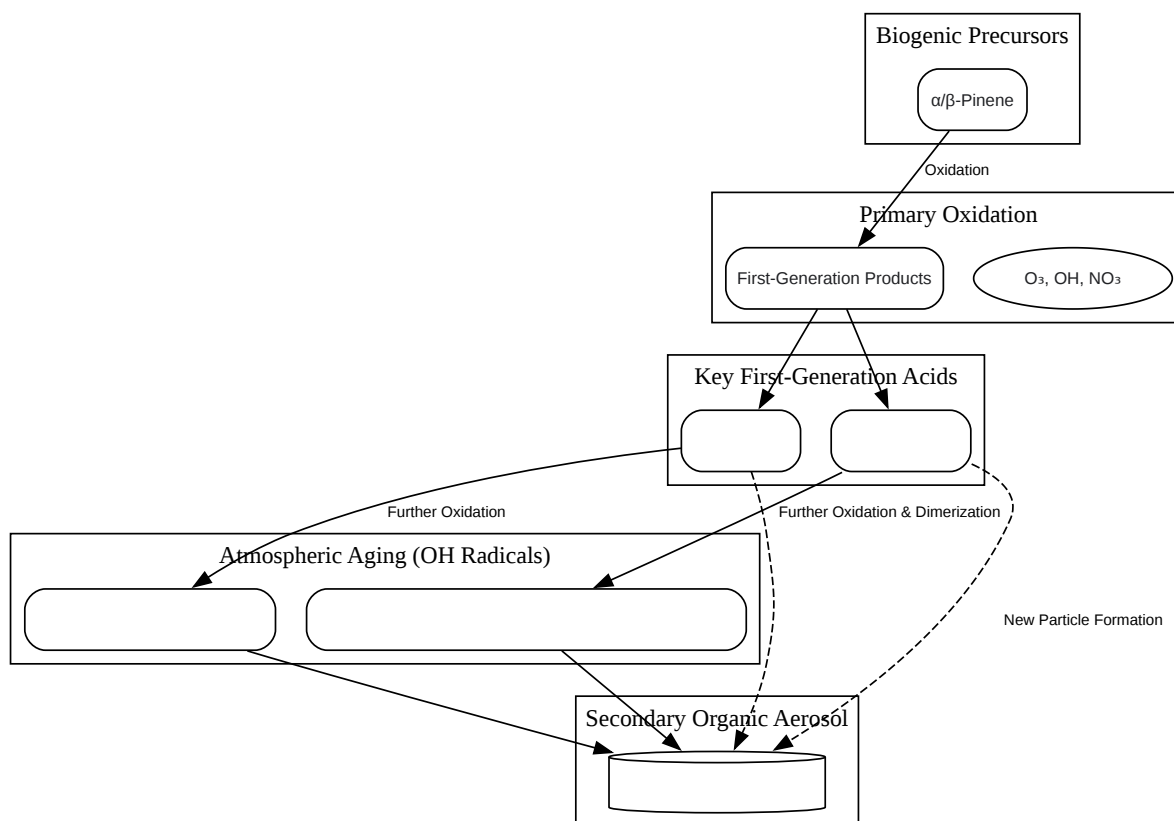
LC-MS is a powerful analytical technique used to identify and quantify the molecular products of atmospheric aging experiments. A typical method for analyzing terpenoic acids and their oxidation products involves:

- **Sample Collection:** SOA samples are collected on filters from the smog chamber.

- **Extraction:** The organic compounds are extracted from the filter using a suitable solvent (e.g., a mixture of acetonitrile and water).
- **Chromatographic Separation:** The extract is injected into a liquid chromatograph equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water with a small amount of formic acid (for better ionization) and acetonitrile is used to separate the different organic acids.
- **Mass Spectrometric Detection:** The separated compounds are introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source operated in negative ion mode, which is sensitive for detecting acidic compounds. Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing structural information for identification.^[8]

Visualizing the Atmospheric Aging Process

The following diagrams illustrate the key atmospheric processes involving terpenylic and pinonic acids.



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